

# Structure-activity relationship (SAR) studies of tetrahydrobenzoxazole derivatives

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## Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

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## Comparative Analysis of Tetrahydrobenzoxazole Derivatives in Cancer Research

A deep dive into the structure-activity relationship (SAR) of tetrahydrobenzoxazole derivatives reveals their potential as promising anticancer agents. This guide provides a comparative analysis of their biological activity, focusing on their role as kinase inhibitors and cytotoxic agents, supported by experimental data and detailed protocols.

Tetrahydrobenzoxazole derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable efficacy against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key kinases integral to cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This guide synthesizes findings from multiple studies to present a clear comparison of these derivatives, offering valuable insights for researchers and drug development professionals.

## Structure-Activity Relationship and Cytotoxicity

The core structure of tetrahydrobenzoxazole can be systematically modified to enhance its anticancer properties. Structure-activity relationship (SAR) studies have elucidated the impact of various substituents on the cytotoxic and kinase inhibitory activities of these compounds.

## Key SAR Observations:

- **Substitution on the Phenyl Ring:** The nature and position of substituents on the phenyl ring attached to the oxazole core significantly influence the anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), often enhance cytotoxicity. For instance, derivatives bearing a 4-chlorophenyl or a 3-nitrophenyl group have shown potent activity against breast cancer cell lines.
- **The Tetrahydro-Moiety:** The saturated portion of the tetrahydrobenzoxazole ring system also plays a crucial role. Modifications to this part of the molecule can affect solubility, metabolic stability, and binding affinity to target proteins.
- **Linker and Terminal Groups:** The type of linker and the nature of the terminal functional groups are critical for activity. For example, the introduction of a reversed phenyl amide linker in certain benzoxazole derivatives has led to potent PARP-2 inhibitors.

The following table summarizes the in vitro cytotoxic activity of representative tetrahydrobenzoxazole and related benzoxazole derivatives against various human cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μM)	Target/Mechanism of Action	Reference
Series 1: VEGFR-2 Inhibitors				
Compound 14b	MCF-7 (Breast)	4.054 ± 0.17	VEGFR-2 Inhibition, Apoptosis Induction	[1]
HepG2 (Liver)	3.22 ± 0.13	[1]		
Compound 14l	MCF-7 (Breast)	-	VEGFR-2 Inhibition	[1]
HepG2 (Liver)	-	[1]		
Compound 14o	MCF-7 (Breast)	-	VEGFR-2 Inhibition	[1]
HepG2 (Liver)	-	[1]		
Series 2: PARP- 2 Inhibitors				
Compound 12	MDA-MB-231 (Breast)	-	PARP-2 Inhibition, G2/M Arrest, Apoptosis	[2]
MCF-7 (Breast)	-	[2]		
Compound 27	MDA-MB-231 (Breast)	-	PARP-2 Inhibition, G1/S Arrest, Apoptosis	[2]
MCF-7 (Breast)	-	[2]		
Series 3: Tyrosine Kinase Inhibitors				

Compound 4c	MCF-7 (Breast)	-	Tyrosine Kinase Inhibition, Apoptosis	[3]
MDA-MB-231 (Breast)	-	[3]		

## Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.

### In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Materials:

- Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
- Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates

- Microplate reader

#### Procedure:

- **Cell Seeding:** Harvest and count the cells. Seed the cells into 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well in 100  $\mu\text{L}$  of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5%  $\text{CO}_2$  for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the tetrahydrobenzoxazole derivatives in the culture medium. After 24 hours of incubation, replace the medium in the wells with 100  $\mu\text{L}$  of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plates for 48 to 72 hours at 37°C in a 5%  $\text{CO}_2$  incubator.
- **MTT Addition:** After the incubation period, add 20  $\mu\text{L}$  of the MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated using the following formula:  $\% \text{ Cell Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$  The  $\text{IC}_{50}$  value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

## Kinase Inhibition Assay

The inhibitory effect of the compounds on specific kinases, such as VEGFR-2, is determined using in vitro kinase assay kits.

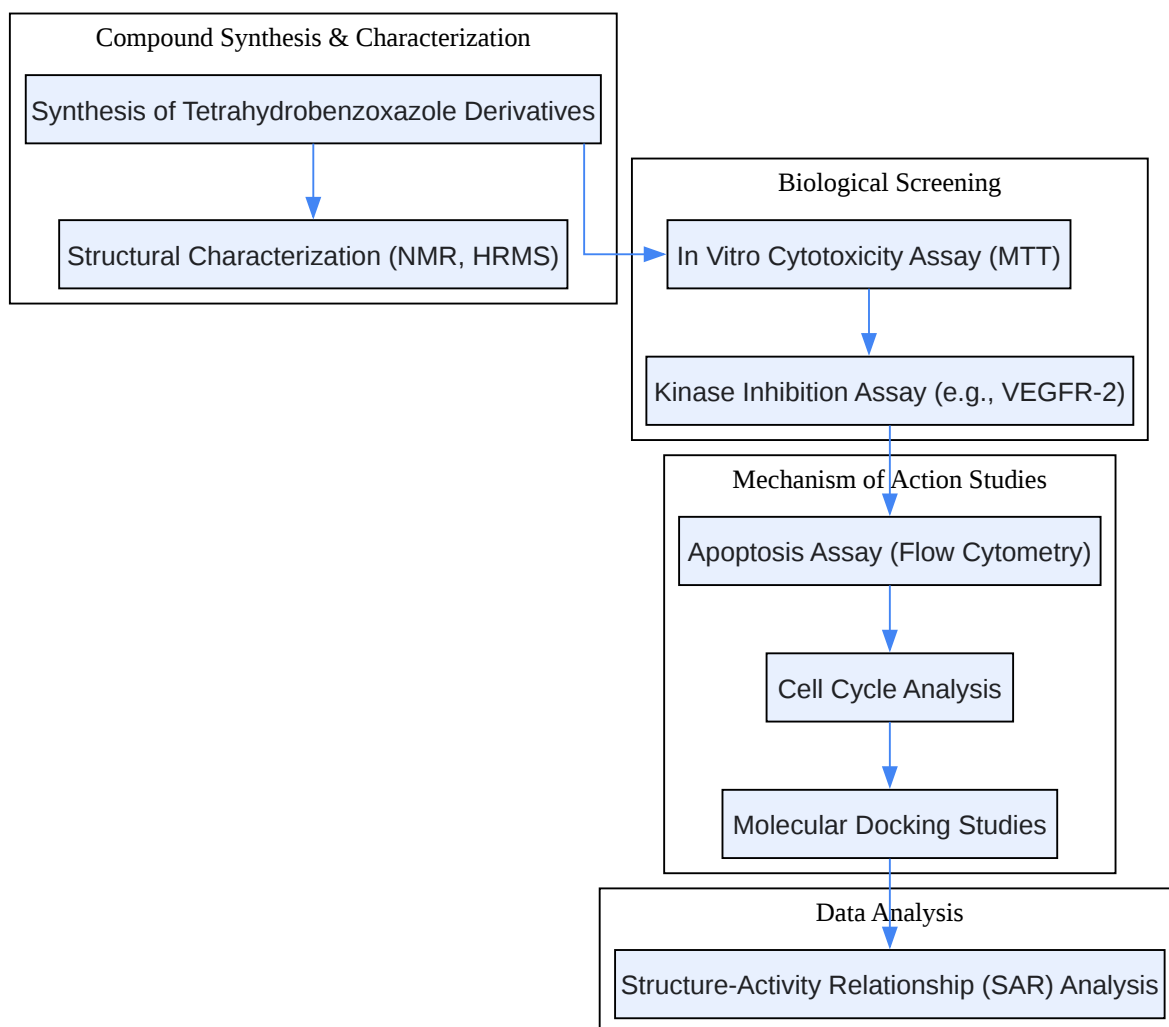
#### General Procedure (Example for VEGFR-2):

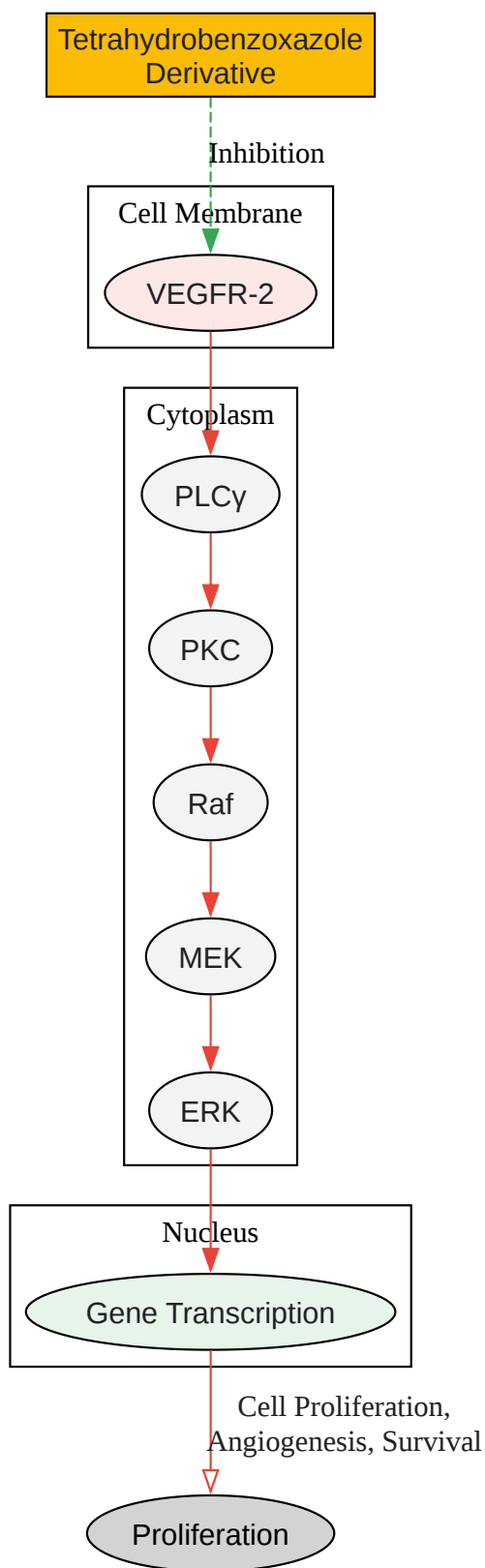
- Add the reaction buffer, the purified VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a microplate.

- Initiate the kinase reaction by adding the ATP and the specific substrate.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as fluorescence or luminescence, as per the manufacturer's instructions.
- Calculate the percentage of inhibition and determine the IC50 values.

## Visualizing Pathways and Workflows

To better understand the relationships and processes involved in the study of tetrahydrobenzoxazole derivatives, the following diagrams are provided.





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